molecular formula C15H21BN2O2 B8212475 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B8212475
M. Wt: 272.15 g/mol
InChI Key: STQJYXVJIUFZLG-UHFFFAOYSA-N
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Description

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a chemical compound with the molecular formula C11H19BN2O2. It is a boron-containing heterocyclic compound that has gained attention in various fields of scientific research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the reaction of 1,4-dimethyl-1H-indazole with a boron-containing reagent such as bis(pinacolato)diboron. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere . The reaction conditions usually include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include boronic acids, boronate esters, and substituted indazole derivatives. These products are valuable intermediates in organic synthesis and have applications in various fields .

Scientific Research Applications

1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with molecular targets such as enzymes and receptors. The boron moiety can form reversible covalent bonds with nucleophilic sites in biological molecules, modulating their activity. This interaction can affect various cellular pathways and processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole apart from similar compounds is its unique indazole core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O2/c1-10-11-9-17-18(6)13(11)8-7-12(10)16-19-14(2,3)15(4,5)20-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STQJYXVJIUFZLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)N(N=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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